
16-Bromohexadecanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Bromohexadecanal is an organic compound with the molecular formula C16H31BrO It is a brominated fatty aldehyde, which means it contains a bromine atom attached to a long carbon chain ending in an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
16-Bromohexadecanal can be synthesized through several methods. One common approach involves the bromination of hexadecanal. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the carbon chain .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.
Análisis De Reacciones Químicas
Types of Reactions
16-Bromohexadecanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium azide (NaN3) can replace the bromine with an azide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: 16-Bromohexadecanoic acid.
Reduction: 16-Bromohexadecanol.
Substitution: 16-Azidohexadecanal.
Aplicaciones Científicas De Investigación
16-Bromohexadecanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of surfactants and other specialty chemicals.
Medicine: Research into brominated compounds has explored their potential as therapeutic agents, particularly in targeting specific enzymes or pathways in disease processes.
Industry: It is used in the production of specialty chemicals and materials, including lubricants and coatings.
Mecanismo De Acción
The mechanism by which 16-Bromohexadecanal exerts its effects involves its reactivity with nucleophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This can lead to the formation of various adducts with biomolecules, such as proteins and nucleic acids. The aldehyde group can also form Schiff bases with amines, further contributing to its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromohexadecanal: Another brominated fatty aldehyde with similar reactivity but different positional isomerism.
16-Bromo-1-hexadecanol: A brominated fatty alcohol with different functional groups but similar carbon chain length.
Uniqueness
16-Bromohexadecanal is unique due to its specific position of the bromine atom and the presence of an aldehyde group. This combination of functional groups provides distinct reactivity patterns compared to other brominated fatty compounds, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
651034-07-0 |
|---|---|
Fórmula molecular |
C16H31BrO |
Peso molecular |
319.32 g/mol |
Nombre IUPAC |
16-bromohexadecanal |
InChI |
InChI=1S/C16H31BrO/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h16H,1-15H2 |
Clave InChI |
PABAMJXRLYUGAA-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCCC=O)CCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxyethyl acetate](/img/structure/B12593473.png)
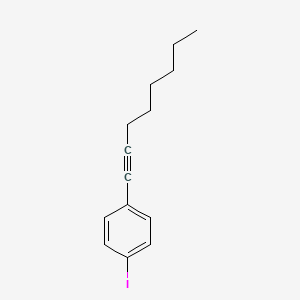
![[2-(Heptan-3-yl)-1,3-oxazolidine-4,4-diyl]dimethanol](/img/structure/B12593489.png)
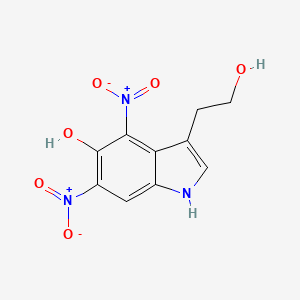
![1,3,3-Trimethyl-5'-nitro-1,3-dihydrospiro[indole-2,2'-pyran]](/img/structure/B12593502.png)
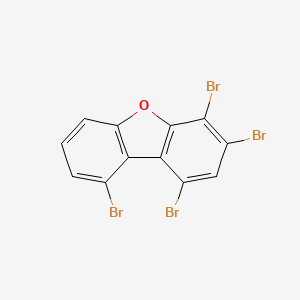
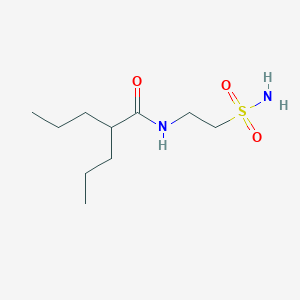
![1-(4-{[(But-2-yn-1-yl)oxy]methyl}piperidine-1-sulfonyl)-N-hydroxypropan-2-amine](/img/structure/B12593528.png)
![2-Thiophenesulfonamide, 5-chloro-N-[1-(4-fluorophenyl)ethyl]-4-nitro-](/img/structure/B12593537.png)
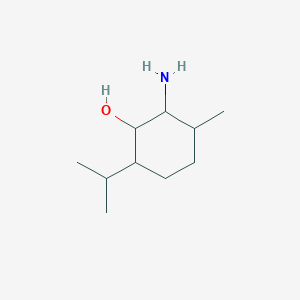
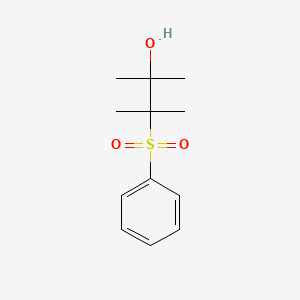
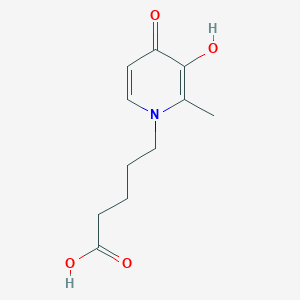
![N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide](/img/structure/B12593569.png)
